

# (R)-DM-Segphos CAS number and chemical data

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## Compound of Interest

Compound Name: (R)-DM-Segphos

Cat. No.: B1354087

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## An In-depth Technical Guide to (R)-DM-Segphos

This guide provides comprehensive technical information on the chiral ligand **(R)-DM-Segphos**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, experimental applications, and procedural workflows.

## Core Chemical Data

**(R)-DM-Segphos**, with the full chemical name (R)-(+)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a highly effective chiral phosphine ligand used in asymmetric catalysis.[\[1\]](#) [\[2\]](#)[\[3\]](#) Its unique structure imparts high reactivity and enantioselectivity in various chemical transformations.

## Quantitative Data Summary

The key chemical and physical properties of **(R)-DM-Segphos** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	850253-53-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>46</sub> H <sub>44</sub> O <sub>4</sub> P <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	722.79 g/mol	<a href="#">[1]</a>
Appearance	White to yellow powder/crystal	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	256-261 °C	<a href="#">[1]</a>
Optical Activity	[ $\alpha$ ] <sup>20</sup> /D +60 (c = 0.1 in chloroform)	<a href="#">[1]</a>
MDL Number	MFCD09753008	<a href="#">[1]</a>
InChI Key	XJJVPYMFHXMROQ-UHFFFAOYSA-N	<a href="#">[1]</a>

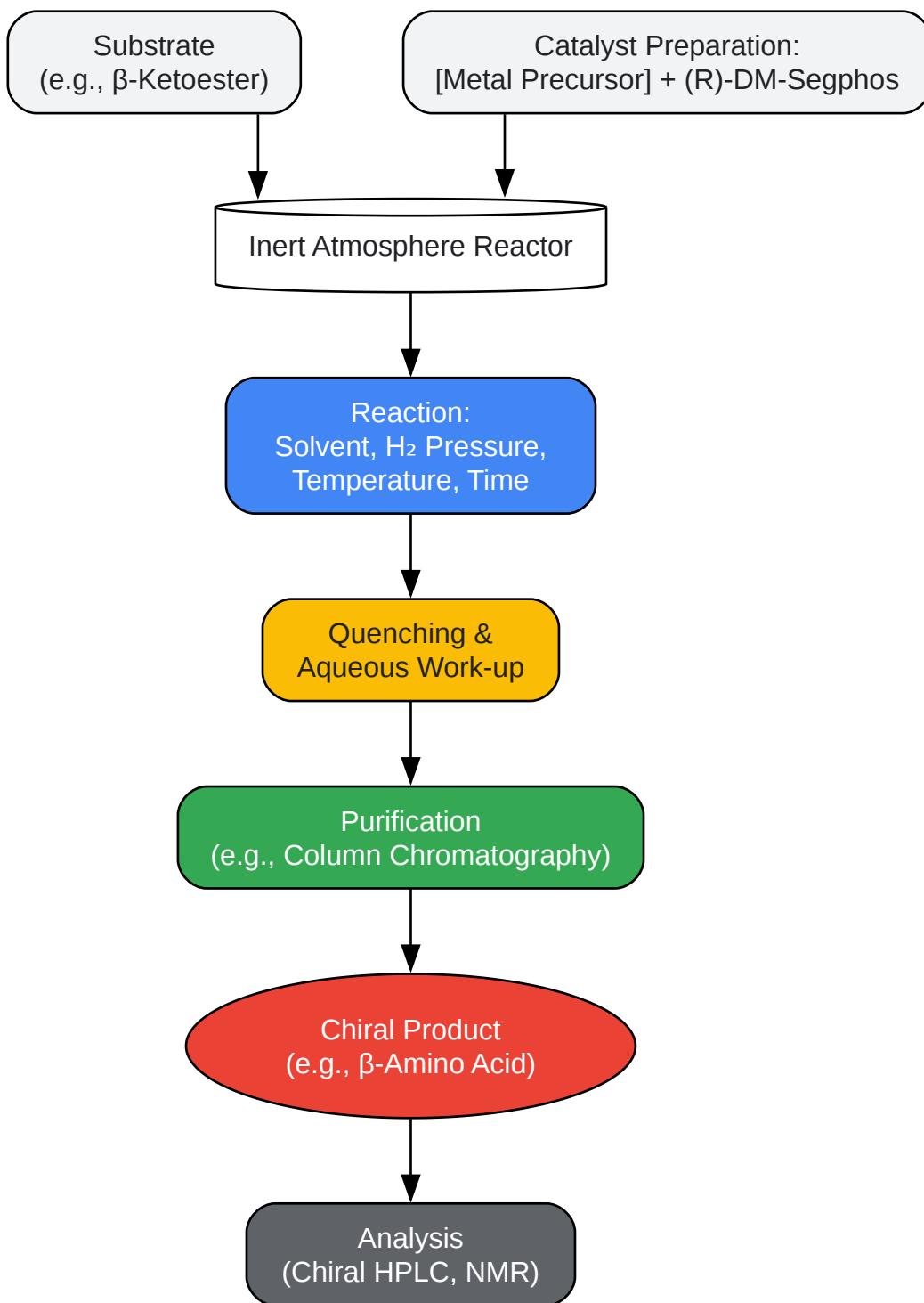
## Experimental Protocols and Applications

**(R)-DM-Segphos** and its derivatives are renowned for their performance as ligands in transition metal-catalyzed asymmetric reactions, particularly in hydrogenations.

### Application in Asymmetric Hydrogenation

**(R)-DM-Segphos** is a privileged ligand for ruthenium-catalyzed asymmetric hydrogenation of functionalized ketones ( $\alpha$ ,  $\beta$ , and  $\gamma$ ) and for the reductive amination of  $\beta$ -keto esters to produce chiral  $\beta$ -amino acids.[\[5\]](#) In many instances, catalysts derived from DM-Segphos exhibit higher catalytic activity and enantioselectivity than their BINAP-based counterparts.[\[5\]](#)

A general workflow for such a reaction is depicted below.

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General Workflow for Asymmetric Hydrogenation.

## Detailed Protocol: Synthesis of a Ni(II) Complex with a Related Ligand

While a specific synthesis protocol for an **(R)-DM-Segphos** complex is not readily available in the provided context, a detailed procedure for a structurally similar ligand, **(R)-DTBM-Segphos**, illustrates the common steps involved in forming metal-phosphine complexes. This protocol for the synthesis of  $[(R)\text{-DTBM-SEGPHOS}]\text{NiCl}_2$  is adapted from published literature.<sup>[6][7][8]</sup>

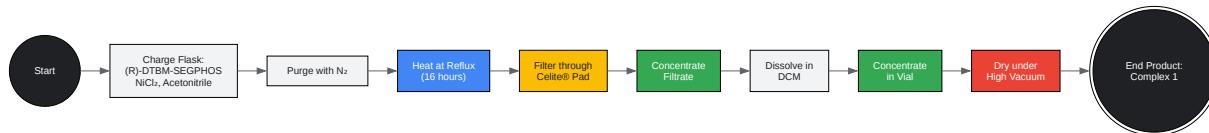
### Materials:

- **(R)-DTBM-SEGPHOS** (1.00 g, 0.85 mmol)
- Nickel(II) chloride ( $\text{NiCl}_2$ ) (110 mg, 0.85 mmol)
- Acetonitrile (ACN)
- Dichloromethane (DCM)
- Celite®

### Procedure:

- **Reaction Setup:** An oven-dried 25 mL round-bottomed flask is charged with **(R)-DTBM-SEGPHOS**,  $\text{NiCl}_2$ , and 15 mL of acetonitrile under an inert nitrogen atmosphere.<sup>[8]</sup>
- **Reflux:** The mixture is heated to reflux and stirred for 16 hours.<sup>[8]</sup>
- **Filtration:** While still warm, the reaction mixture is poured over a Celite® pad (pre-wetted with acetonitrile) in a filter funnel to remove insoluble materials. The Celite® is washed with additional acetonitrile until the filtrate runs clear.<sup>[8]</sup>
- **Concentration:** The filtrate is concentrated using a rotary evaporator.<sup>[8]</sup>
- **Final Isolation:** The resulting solid is redissolved in dichloromethane, transferred to a vial, and concentrated again on a rotary evaporator. The solid product is then dried under high vacuum for 4 hours to yield the final complex as a fine powder.<sup>[7][8]</sup>

This experimental procedure can be visualized as the following workflow:



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### Synthesis Workflow for [(R)-DTBM-SEPHOS]NiCl<sub>2</sub>.

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